molecular formula C12H10BrNO B1397943 5-Bromo-2-(p-tolyloxy)pyridine CAS No. 1248915-63-0

5-Bromo-2-(p-tolyloxy)pyridine

Cat. No.: B1397943
CAS No.: 1248915-63-0
M. Wt: 264.12 g/mol
InChI Key: MWUCAUFWNOCPDR-UHFFFAOYSA-N
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Description

5-Bromo-2-(p-tolyloxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 5-position and a p-tolyloxy (4-methylphenoxy) group at the 2-position of the pyridine ring. The bromine atom serves as a reactive site for further functionalization via cross-coupling reactions, while the p-tolyloxy group contributes steric and electronic effects that influence reactivity and intermolecular interactions .

Properties

IUPAC Name

5-bromo-2-(4-methylphenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-9-2-5-11(6-3-9)15-12-7-4-10(13)8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUCAUFWNOCPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(p-tolyloxy)pyridine typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

    Preparation of the Aryl Halide: The starting material, 5-bromo-2-chloropyridine, is reacted with 4-methylphenol in the presence of a base such as potassium carbonate.

    Coupling Reaction: The aryl halide is then subjected to Suzuki–Miyaura coupling with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, recycling solvents, and implementing continuous flow processes.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(p-tolyloxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group on the phenoxy ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products:

    Substitution Reactions: Yield various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Produce aldehydes or carboxylic acids.

    Reduction Reactions: Result in the formation of amines.

Scientific Research Applications

Chemistry: 5-Bromo-2-(p-tolyloxy)pyridine is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities. It serves as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(p-tolyloxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The bromine atom and the phenoxy group play crucial roles in determining the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural features and properties of 5-Bromo-2-(p-tolyloxy)pyridine and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Yield (%) Notable Properties
This compound Pyridine 5-Br, 2-p-tolyloxy C₁₂H₁₀BrNO 280.12 Not reported Not reported - High reactivity at Br site
5-Bromo-2-(p-tolyloxy)pyrimidine Pyrimidine 5-Br, 2-p-tolyloxy C₁₁H₉BrN₂O 273.11 Not reported Not reported - Increased polarity due to N atoms
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine Pyridine 5-Br, 2-CF₃O-phenoxy C₁₂H₇BrF₃NO₂ 330.10 Not reported Not reported 91 Electron-withdrawing CF₃ group enhances stability
5-Bromo-2-methoxy-3-methylpyridine Pyridine 5-Br, 2-OCH₃, 3-CH₃ C₇H₈BrNO 202.05 Not reported Not reported - Methoxy and methyl improve lipophilicity
5-Bromo-2-(difluoromethoxy)pyridine Pyridine 5-Br, 2-OCHF₂ C₆H₄BrF₂NO 224.00 194 1.67 - High polarity due to difluoromethoxy

Physicochemical Properties

  • Electronic Effects : The p-tolyloxy group in this compound is electron-donating, activating the pyridine ring for electrophilic substitution. In contrast, the trifluoromethoxy group in its analog () is strongly electron-withdrawing, deactivating the ring and directing further reactions meta to the substituent.
  • Boiling Points : 5-Bromo-2-(difluoromethoxy)pyridine has a relatively high boiling point (194°C) due to polar interactions from the difluoromethoxy group .

Key Differentiators

  • Core Heterocycle: Pyridine vs. pyrimidine cores (e.g., ) alter solubility and hydrogen-bonding capacity.
  • Substituent Effects :
    • p-Tolyloxy : Enhances lipophilicity and steric bulk compared to smaller groups like methoxy.
    • Trifluoromethoxy : Introduces metabolic resistance and electron-deficient aromatic systems .
    • Difluoromethoxy : Balances polarity and stability, making it suitable for agrochemical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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